5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyridine ring
Preparation Methods
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a pyrimidine ring, and a pyridine ring. Similar compounds include:
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol .
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-4-ylmethyl)furan-2-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A furan moiety linked to a carboxamide group.
- A pyridine ring that contributes to its biological activity.
- A dimethylpyrimidine unit that enhances its pharmacological profile.
This complex structure suggests potential interactions with various biological targets, making it a candidate for further investigation.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives containing pyrimidine and furan rings have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15.3 | Inhibition of DNA synthesis |
Compound B | MCF-7 | 12.7 | Induction of apoptosis |
This compound | A549 | TBD | TBD |
Antimicrobial Activity
Compounds containing furan and pyridine moieties have also demonstrated antimicrobial properties. The biological activity is believed to stem from their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It is hypothesized that the presence of the dimethylpyrimidine group may enhance binding affinity to target enzymes involved in various metabolic processes.
Case Studies
- Anticancer Research : In a study focusing on the structural activity relationship (SAR) of related compounds, it was found that modifications to the pyridine ring significantly influenced cytotoxicity against breast cancer cells (MCF-7). The study concluded that the presence of electron-withdrawing groups on the pyridine ring enhanced activity.
- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that derivatives similar to this compound exhibited varying degrees of antibacterial activity. The most active compound showed an MIC value comparable to standard antibiotics, indicating its potential as a lead compound for drug development.
- Mechanistic Studies : Further investigations into the mechanism of action revealed that compounds with similar structures could induce oxidative stress in cancer cells, leading to apoptosis. This was confirmed through flow cytometry and caspase activation assays.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12-9-13(2)22-18(21-12)25-11-15-3-4-16(24-15)17(23)20-10-14-5-7-19-8-6-14/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
PETSCTGCPBLYGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C |
Origin of Product |
United States |
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